molecular formula C12H22N4 B1437935 1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine CAS No. 1018995-63-5

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine

Cat. No.: B1437935
CAS No.: 1018995-63-5
M. Wt: 222.33 g/mol
InChI Key: IYYXLZOFUOPDAM-UHFFFAOYSA-N
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Description

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C12H22N4. It is a derivative of pyrazole and piperidine, featuring a pyrazole ring substituted with three methyl groups and a piperidine ring attached via a methylene bridge.

Properties

IUPAC Name

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-9-12(10(2)15(3)14-9)8-16-6-4-11(13)5-7-16/h11H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYXLZOFUOPDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in various scientific fields .

Biological Activity

1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine (hereafter referred to as TMPP) is a chemical compound characterized by its unique structure comprising a piperidine ring and a pyrazole moiety. The molecular formula of TMPP is C12H22N4, and it has garnered attention in medicinal chemistry for its potential biological activities.

TMPP exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The compound may bind to active or allosteric sites on proteins, leading to modulation of enzymatic pathways. This interaction can result in either inhibition or activation of target proteins, influencing various biological processes such as cell signaling and metabolic pathways.

Pharmacological Properties

Research indicates that TMPP has potential applications in the treatment of neurological disorders and inflammatory conditions due to its pharmacophoric characteristics. Its dual-ring structure allows for versatile chemical modifications that enhance its therapeutic efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on piperidine derivatives demonstrated that compounds similar to TMPP possess antifungal properties against resistant strains of Candida auris. These derivatives showed significant inhibitory concentrations (MIC values ranging from 0.24 to 0.97 μg/mL) and induced apoptotic cell death in fungal cells .
  • Antiviral Potential : TMPP's structural analogs have been explored for their antiviral activities against coronaviruses. In particular, some derivatives exhibited micromolar activity against viral proteases, suggesting potential for further development as antiviral agents .
  • Cellular Effects : TMPP influences cellular functions by affecting gene expression and cellular metabolism. Its interactions with specific enzymes can lead to alterations in metabolic processes, which may be beneficial in therapeutic contexts.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
TMPPPyrazole + PiperidineAntifungal, Antiviral
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamineEthyl group instead of PiperidineLimited biological data
1-(1-Methylpiperidin-4-yl)piperidin-4-amineSimilar piperidine structureAntimicrobial activity reported

TMPP is distinguished from similar compounds by its unique combination of pyrazole and piperidine rings, which confer distinct biological properties and enhance its potential as a pharmacological agent.

Synthetic Routes

The synthesis of TMPP typically involves the formation of the pyrazole ring followed by the attachment of the piperidine ring using palladium-catalyzed reactions under hydrogenation conditions. This method ensures high yield and purity of the final product.

Industrial Production Methods

In an industrial context, continuous flow reactors are often employed for the large-scale synthesis of TMPP. This approach enhances safety and efficiency while maintaining consistent quality across batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine
Reactant of Route 2
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1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine

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